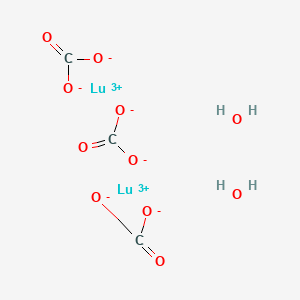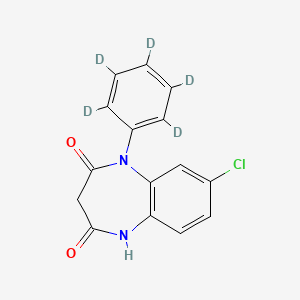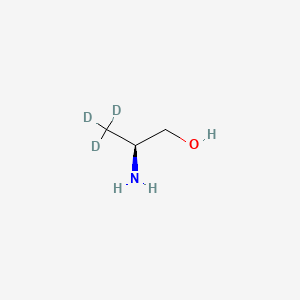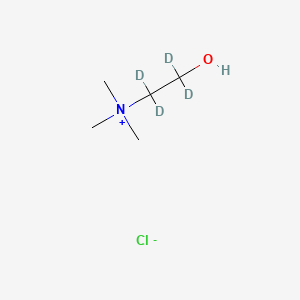![molecular formula C13H15BrN2O B580327 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-96-0](/img/structure/B580327.png)
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Overview
Description
3-(2-Bromophenyl)-1,4-diazaspiro[44]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro nonane core
Mechanism of Action
Target of Action
Unfortunately, the specific targets of the compound “3-(2-Bromophenyl)-1,4-diazaspiro[4Compounds with similar structures have been studied . For instance, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, a structure closely related to the compound , have shown antimicrobial activity .
Mode of Action
For instance, Brompheniramine, a compound with a bromophenyl group, acts as an antagonist of the H1 histamine receptors .
Biochemical Pathways
For instance, Brompheniramine, a compound with a bromophenyl group, affects the histaminergic pathway .
Result of Action
For instance, Brompheniramine, a compound with a bromophenyl group, has antihistaminic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves a multi-step process. One common method includes the reaction of 2-bromobenzylamine with cyclohexanone in the presence of a base to form an intermediate, which is then cyclized to produce the spirocyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,4-diazaspiro[4.4]nonan-2-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.4]nonan-2-one: Contains a methoxy group instead of a bromine atom, leading to different electronic and steric effects.
Uniqueness
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with specific targets.
Properties
IUPAC Name |
2-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-10-6-2-1-5-9(10)11-12(17)16-13(15-11)7-3-4-8-13/h1-2,5-6,11,15H,3-4,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREOJUBLVKJJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849466, DTXSID901228834 | |
| Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-96-0, 1219331-78-8 | |
| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phenanthro[4,5-cde][1,2]dithiin](/img/structure/B580252.png)

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)
![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)

![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)

